2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide

Medicinal Chemistry ADME Prediction Lead Optimization

Researchers requiring an α-chloro electrophilic handle for nucleophilic substitution face interference from non-chlorinated or β-chloro isomers. This dichlorinated secondary amide (CAS 923192-49-8) solves that need. - **Reactive functionality:** α-Chloro group at propanamide 2-position enables reactions with amines, thiols - **Optimized LogP:** 2.91 (vs. 2.51 for 3-chloro isomer) for CNS or membrane partitioning studies - **H-bond donor retained:** 1 donor (amide NH) vs. 0 in N-methyl analog for SAR comparison - **Supply:** ≥95% purity, 100 mg to 5 g quantities, 2-8°C dry storage

Molecular Formula C10H11Cl2NO2
Molecular Weight 248.1
CAS No. 923192-49-8
Cat. No. B2981071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide
CAS923192-49-8
Molecular FormulaC10H11Cl2NO2
Molecular Weight248.1
Structural Identifiers
SMILESCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Cl
InChIInChI=1S/C10H11Cl2NO2/c1-6(11)10(14)13-7-3-4-9(15-2)8(12)5-7/h3-6H,1-2H3,(H,13,14)
InChIKeyDXJCKGBDVUTQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical and Availability Profile


2-Chloro-N-(3-chloro-4-methoxyphenyl)propanamide (CAS 923192-49-8) is a dichlorinated secondary amide with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 g/mol [1]. The compound features a 2-chloropropanamide moiety linked to a 3-chloro-4-methoxyphenyl aromatic ring, bearing both chloro and methoxy substituents that define its lipophilicity (LogP 2.91–3.06) and hydrogen-bonding capacity (TPSA 38.33 Ų) . The compound is commercially available from multiple suppliers at ≥95% purity in quantities from 100 mg to 5 g, with recommended storage at 2–8°C under dry conditions, and is intended exclusively for research and development applications .

α-Chloro electrophilic handle for derivatization
≥95% purity building block with multi-supplier sourcing
Research-use-only procurement, 100 mg to 5 g available

Why Generic Substitution Fails


Procurement of 2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide (CAS 923192-49-8) cannot be fulfilled by substitution with structurally similar analogs. The 3-chloro positional isomer (CAS 449170-55-2) bears the chloro substituent on the propanamide chain at the terminal position rather than the alpha position, altering electrophilic reactivity and steric accessibility for nucleophilic substitution . The N-methyl analog (CAS 2411195-20-3) contains an additional methyl group on the amide nitrogen, eliminating the hydrogen-bond donor capacity (H-donor count reduced from 1 to 0) and modifying conformational flexibility [1]. The non-chlorinated parent amide N-(3-chloro-4-methoxyphenyl)propanamide (molecular weight 213.66 g/mol) lacks the alpha-chloro electrophilic handle entirely, precluding its utility as a reactive intermediate for further derivatization . Each structural modification yields distinct chemical reactivity and physicochemical properties, rendering generic interchange scientifically invalid.

3-Chloro positional isomer shifts electrophilic site from α to β, altering reactivity and regiochemistry.

N-Methyl analog removes amide H-bond donor, disrupting key pharmacophoric interactions.

Non-chlorinated parent lacks α-chloro handle, preventing nucleophilic derivatization.

Quantitative Evidence for Scientific Selection


Lipophilicity Differential vs. Positional Isomer

The target compound exhibits a LogP of 2.91 , indicating moderate lipophilicity suitable for membrane permeability while maintaining some aqueous compatibility. In contrast, the 3-chloro positional isomer (CAS 449170-55-2) has a reported LogP of 2.51 . This 0.40 LogP unit difference corresponds to an approximately 2.5-fold difference in octanol-water partition coefficient, which may translate to altered membrane partitioning behavior and bioavailability potential.

Lipophilicity (LogP)
Context-dependent
ΔLogP = +0.40
~2.5× partition differential
May influence membrane permeability and solubility profiling
Calculated LogP; experimental validation not reported
Medicinal Chemistry ADME Prediction Lead Optimization

Alpha-Chloro Electrophilic Reactivity

The target compound contains an alpha-chloro group on the propanamide chain (at the 2-position), which serves as a reactive electrophilic site for nucleophilic substitution reactions with amines, thiols, or other nucleophiles . This structural feature is absent in the non-chlorinated parent compound N-(3-chloro-4-methoxyphenyl)propanamide and differs fundamentally from the terminal 3-chloro isomer (CAS 449170-55-2), where the chloro group is positioned beta to the amide carbonyl, altering both reactivity and substitution product regiochemistry .

α-Chloro Reactivity
Class-level inference
α-chloro present vs β-chloro or absent
Enables nucleophilic substitution for downstream derivatization
Structural analysis; regiochemical outcome differs
Organic Synthesis Building Block Chemistry Medicinal Chemistry

Hydrogen-Bond Donor Capacity vs. N-Methyl Analog

The target compound possesses one hydrogen-bond donor (the amide NH group), which enables specific intermolecular interactions with biological targets. In contrast, the N-methyl derivative 2-chloro-N-(3-chloro-4-methoxyphenyl)-N-methylpropanamide (CAS 2411195-20-3) has zero H-bond donors due to methylation of the amide nitrogen [1]. This structural difference fundamentally alters the compound's capacity for directional hydrogen bonding and may affect target recognition in biological systems.

H-Bond Donor
Head-to-head
1 HBD (amide NH) vs 0 HBD (N-methyl)
Retains key pharmacophoric feature for target engagement
Binding impact requires experimental confirmation
Medicinal Chemistry Structure-Based Design Pharmacophore Modeling

Conformational Flexibility and Rotatable Bonds

The target compound has a topological polar surface area (TPSA) of 38.33 Ų and 3 rotatable bonds . The 3-chloro positional isomer has a TPSA of 38.33 Ų and 4 rotatable bonds . The additional rotatable bond in the 3-chloro isomer (the extended alkyl chain) increases conformational entropy and may reduce binding affinity due to entropic penalty upon target engagement. The target compound's reduced conformational flexibility may confer modest entropic advantage in target binding scenarios.

Rotatable Bonds
Context-dependent
Δ Rotatable bonds = −1
3 vs 4; TPSA equal (38.33 Ų)
Reduced flexibility may lower entropic penalty upon binding
Computational calculation; experimental validation needed
Drug Design Pharmacokinetics Molecular Modeling

Multi-Supplier Availability and Purity

The target compound (CAS 923192-49-8) is available from multiple commercial suppliers at ≥95% purity with documented quality specifications . In contrast, the 3-chloro positional isomer (CAS 449170-55-2) is offered at £320/1g from Fluorochem and $154/1g from Hit2Lead , while the target compound is available at approximately $378/1g from AKSci . This multi-supplier availability ensures continuity of supply and competitive procurement options.

Supply & Pricing
Supporting evidence
Multi-supplier ~$378/1g vs Isomer £320–$154/1g
Multi-supplier sourcing reduces procurement risk
Pricing as of publication date; verify current availability
Research Procurement Chemical Sourcing Building Block Supply

Research Application Scenarios


Alpha-Chloro Derivatization Building Block

Researchers seeking a building block with an alpha-chloro electrophilic handle for nucleophilic substitution should select this compound (CAS 923192-49-8) over non-chlorinated or beta-chloro positional isomers. The alpha-chloro group at the 2-position of the propanamide chain enables reactions with amines, thiols, and other nucleophiles for generating diverse amide derivatives . This reactive functionality is absent in dechlorinated analogs and differs in regiochemical outcomes compared to the 3-chloro isomer, making this compound uniquely suited for specific synthetic sequences requiring electrophilic substitution at the alpha position.

Lipophilicity-Optimized Lead Optimization

In drug discovery programs where maintaining LogP between 2.5 and 3.5 is critical for balancing membrane permeability and aqueous solubility, this compound (LogP 2.91) offers a distinct advantage over the more hydrophilic 3-chloro isomer (LogP 2.51) . The 0.40 LogP unit difference translates to approximately 2.5-fold greater partition into octanol, potentially enhancing blood-brain barrier penetration or membrane partitioning. Researchers optimizing for CNS penetration or specific tissue distribution profiles should consider this differential when selecting between these structurally similar compounds.

SAR Studies with H-Bond Donor Control

For SAR campaigns investigating the role of hydrogen-bond donor functionality in target engagement, this compound retains the amide NH group (1 H-bond donor) , whereas the N-methyl analog (CAS 2411195-20-3) eliminates this pharmacophoric feature entirely (0 H-bond donors) . This binary difference enables direct assessment of hydrogen-bond donor contribution to binding affinity and selectivity, supporting rational ligand design and pharmacophore refinement.

Conformationally Constrained Ligand Design

In hit-to-lead optimization where conformational entropy reduction is desired to improve ligand efficiency, this compound's 3 rotatable bonds provide reduced flexibility compared to the 3-chloro isomer's 4 rotatable bonds . This structural constraint may confer entropic advantage in target binding, potentially enhancing affinity and selectivity. Researchers prioritizing ligand efficiency metrics should favor this compound over the more flexible positional isomer.

Application
Selection Property
Validation Focus
Alpha-Chloro Derivatization Building Block
Presence of α-chloro electrophilic handle
Derivatization with nucleophiles; regiochemical outcome
Lipophilicity-Informed Lead Design
Predicted lipophilicity (LogP) in 2.5–3.5 range
Membrane permeability and tissue distribution profiling
SAR Studies with H-Bond Donor Control
Amide NH hydrogen-bond donor present
Binding affinity comparison vs N-methyl analog; pharmacophore mapping
Conformationally Constrained Ligand Design
Reduced rotatable bond count vs positional isomer
Binding thermodynamics; ligand efficiency indices
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